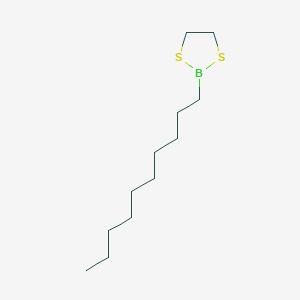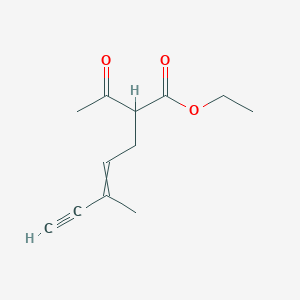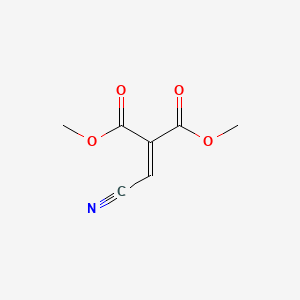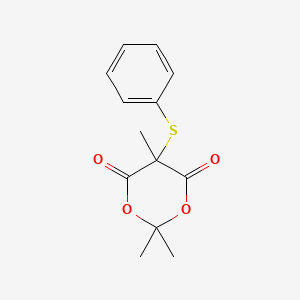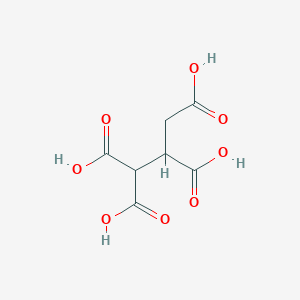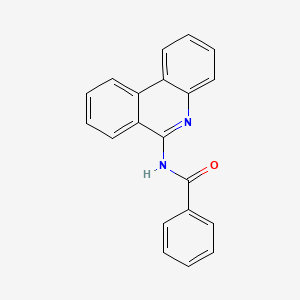
Benzamide, N-6-phenanthridinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-6-phenanthridinyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenanthridinyl group attached to the nitrogen atom of the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-6-phenanthridinyl- can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods: In industrial settings, the production of benzamides often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also emphasized to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, N-6-phenanthridinyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinone derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Benzamide, N-6-phenanthridinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Benzamide, N-6-phenanthridinyl- involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This involves the inhibition of I-kB breakdown and the activation of caspases, leading to programmed cell death. These properties make it a potential candidate for the development of anti-inflammatory and anticancer drugs.
Comparaison Avec Des Composés Similaires
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Comparison: Benzamide, N-6-phenanthridinyl- is unique due to its phenanthridinyl group, which imparts distinct chemical and biological properties. Compared to other benzamides, it exhibits different reactivity patterns and potential therapeutic applications. For example, while procainamide is primarily used as an antiarrhythmic agent, Benzamide, N-6-phenanthridinyl- shows promise in cancer therapy and enzyme inhibition .
Propriétés
Numéro CAS |
62764-38-9 |
|---|---|
Formule moléculaire |
C20H14N2O |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
N-phenanthridin-6-ylbenzamide |
InChI |
InChI=1S/C20H14N2O/c23-20(14-8-2-1-3-9-14)22-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)21-19/h1-13H,(H,21,22,23) |
Clé InChI |
DFTOJYJKKWLXHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)
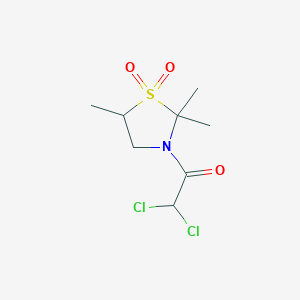
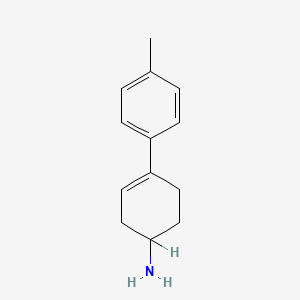
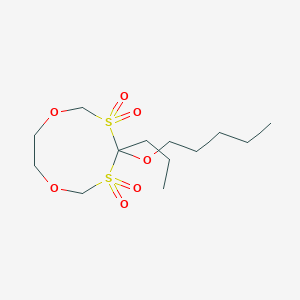
![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)
